molecular formula C16H24N2O3S B4722459 N-(2-ethylphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide

N-(2-ethylphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide

Cat. No.: B4722459
M. Wt: 324.4 g/mol
InChI Key: MWSLQQVGTHPADC-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide is a chemical compound with a molecular formula of C14H20N2O This compound is known for its unique structural features, which include a piperidine ring substituted with an ethylsulfonyl group and a carboxamide group

Properties

IUPAC Name

N-(2-ethylphenyl)-1-ethylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-3-13-7-5-6-8-15(13)17-16(19)14-9-11-18(12-10-14)22(20,21)4-2/h5-8,14H,3-4,9-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSLQQVGTHPADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Ethylsulfonyl Group: The ethylsulfonyl group is introduced via a sulfonation reaction using ethylsulfonyl chloride under basic conditions.

    Attachment of 2-Ethylphenyl Group: The 2-ethylphenyl group is attached through a Friedel-Crafts alkylation reaction.

    Formation of Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine under acidic or basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: N-(2-ethylphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide can participate in nucleophilic substitution reactions, where the sulfonyl or carboxamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often under mild to moderate temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-(2-ethylphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)piperidine-4-carboxamide
  • N-(2-methylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
  • N-(2-propylphenyl)-1-(propylsulfonyl)piperidine-4-carboxamide

Uniqueness

N-(2-ethylphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both the ethylsulfonyl and carboxamide groups enhances its versatility in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethylphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide
Reactant of Route 2
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N-(2-ethylphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide

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